molecular formula C21H25NO4S2 B4755955 [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate

Cat. No.: B4755955
M. Wt: 419.6 g/mol
InChI Key: JVSANNDSKQJOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes an ethoxy group, a piperidine ring, and a carbothioyl group attached to a phenyl ring, further linked to a methylbenzenesulfonate moiety.

Preparation Methods

The synthesis of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate involves multiple steps, typically starting with the preparation of the core phenyl ring structure. The ethoxy group is introduced through an etherification reaction, while the piperidine ring is attached via a nucleophilic substitution reaction. The carbothioyl group is then added through a thiolation reaction, and finally, the methylbenzenesulfonate moiety is introduced through a sulfonation reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the carbothioyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can introduce halogen atoms into the phenyl ring.

    Hydrolysis: The ester linkage in the methylbenzenesulfonate moiety can be hydrolyzed under acidic or basic conditions, yielding the corresponding sulfonic acid and alcohol.

Scientific Research Applications

[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of the target protein, affecting downstream signaling pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate include other phenyl derivatives with different substituents, such as:

    [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.

    [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-nitrobenzenesulfonate:

    [2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-aminobenzenesulfonate: The presence of an amino group can enhance its solubility and reactivity in certain reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S2/c1-3-25-20-15-17(21(27)22-13-5-4-6-14-22)9-12-19(20)26-28(23,24)18-10-7-16(2)8-11-18/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSANNDSKQJOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Reactant of Route 2
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Reactant of Route 4
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate
Reactant of Route 6
[2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.